1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid
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Overview
Description
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H20O2. It is a derivative of cyclohexane, characterized by the presence of four methyl groups and a carboxylic acid functional group.
Preparation Methods
The synthesis of 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone followed by carboxylation. The reaction conditions typically include the use of strong bases and alkyl halides for the alkylation step, and carbon dioxide for the carboxylation step. Industrial production methods may involve catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions.
Scientific Research Applications
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability .
Comparison with Similar Compounds
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexane-1-carboxylic acid: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
1,1,3,5-Tetramethylcyclohexane: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid: A stereoisomer with different spatial arrangement of the methyl groups, leading to variations in physical and chemical properties.
Properties
IUPAC Name |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8-5-10(2,3)7-11(4,6-8)9(12)13/h8H,5-7H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNMLGTSQGZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C(=O)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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